1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O3S2/c18-15-1-2-16(19)14(9-15)12-26(22,23)20-10-17(13-3-6-24-11-13)21-4-7-25-8-5-21/h1-3,6,9,11,17,20H,4-5,7-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRNMKJYZISEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group, a furan moiety, and a thiomorpholine ring. Its molecular formula is , with a molecular weight of approximately 348.38 g/mol. The presence of the sulfonamide group is significant for its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, in vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to modulate the cyclooxygenase (COX) pathway, which is crucial in inflammatory responses .
- Antimicrobial Properties : Some studies have indicated that the compound possesses antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections .
The biological activity of 1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor growth and inflammation, such as COX-1 and COX-2 .
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
- Inflammation Model : In a rodent model of acute inflammation, administration of the compound significantly reduced paw edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in edema and cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX pathways |
| Apoptosis Induction | Activates caspases, modulates Bcl-2 proteins |
Scientific Research Applications
Chemical Properties and Structure
This compound features a difluorophenyl moiety and a furan ring, connected through a thiomorpholine linker to a methanesulfonamide group. The presence of fluorine atoms enhances its biological activity and stability, while the furan ring contributes to its chemical reactivity.
Structural Formula
The structural formula can be represented as follows:
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent , particularly against resistant strains of bacteria. Its structure allows for interactions with bacterial enzymes, inhibiting their function and providing a pathway for developing new antibiotics. Research indicates that compounds with similar structures exhibit effective antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Research
Studies have indicated that derivatives of this compound may possess anticancer properties. The incorporation of the furan ring is believed to enhance cytotoxicity against various cancer cell lines. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Material Science
The compound's unique structure allows it to act as a precursor for synthesizing advanced polymer materials. The furan component can be utilized in the production of bio-based polymers, which are increasingly important for sustainable development. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for applications in engineering plastics .
Chemical Intermediates
As a versatile intermediate, this compound can be used to synthesize other biologically active molecules or materials. Its ability to undergo various chemical reactions makes it valuable in organic synthesis, particularly in creating complex drug molecules or functional materials .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of related compounds with similar structural features. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating the potential of this class of compounds in treating infections caused by multidrug-resistant bacteria .
Case Study 2: Polymer Development
Research conducted at a leading polymer science laboratory explored the use of furan derivatives in creating high-performance polymers. The study highlighted how incorporating this compound into polymer matrices improved thermal stability and mechanical strength, suggesting its application in aerospace and automotive industries .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) participates in acid-base reactions and substitution processes. Key reactions include:
Example : Under microwave irradiation (1200 W, 100°C), alkylation with methyl iodide produced N-methyl derivatives in 85% yield .
Difluorophenyl Ring Reactions
The 2,5-difluorophenyl group undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement:
Key Finding : Fluorine at C-2 is less reactive in SNAr due to steric hindrance from the adjacent sulfonamide group .
Furan Ring Reactivity
The furan-3-yl group participates in cycloadditions and electrophilic substitutions:
Note : Furan oxygen stabilizes cationic intermediates, facilitating regioselective substitutions at C-2 and C-5 .
Thiomorpholine Reactions
The thiomorpholinoethyl group undergoes ring-opening and sulfur-specific reactions:
Mechanistic Insight : Sulfur’s lone pairs enable nucleophilic attacks, while the ring strain in thiomorpholine facilitates ring-opening under acidic conditions .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Optimization : Yields improve with microwave assistance (30 min vs. 12 hr conventional) .
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Hydrolytic Degradation :
-
Conditions : pH 7.4 buffer, 37°C
-
Products : 2,5-Difluorobenzenesulfonic acid + furan-thiomorpholine fragment
-
Half-Life : 14 days
-
-
Photodegradation :
Biological Activity Modulation
Derivatives synthesized via the above reactions show enhanced bioactivity:
| Derivative | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| N-Methyl-sulfonamide | 0.45 | B-Raf kinase | |
| Sulfone analog | 1.2 | COX-2 | |
| THF-hydrogenated product | 8.9 | Antibacterial |
Synthetic Challenges
-
Steric Hindrance : Bulky thiomorpholine group reduces yields in C-3 substitutions of difluorophenyl .
-
Sulfur Oxidation Control : Requires stoichiometric oxidants to avoid over-oxidation to sulfones.
This compound’s reactivity profile enables its use in medicinal chemistry and materials science, though precise control of reaction conditions is critical. Experimental data from analogs suggest untapped potential in catalytic asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Cores
Key Observations:
- The furan-3-yl group introduces π-π stacking capabilities, unlike dichlofluanid’s chlorinated structure .
- Fluorination : The 2,5-difluorophenyl group balances metabolic stability and electronic effects, whereas trifluoromethyl groups in offer stronger electron-withdrawing properties but higher synthetic complexity.
Pharmacokinetic and Functional Comparisons
- Solubility: The thiomorpholinoethyl group in the target compound likely increases water solubility compared to dichlofluanid’s hydrophobic dichloro substituents .
- Bioactivity : Imidazothiazole-containing analogues (e.g., ) show antifungal activity due to heterocyclic aromaticity, while the target’s furan-thiomorpholine system may target enzymes like cyclooxygenase or kinases.
- Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of thiomorpholine, contrasting with the imidazothiazole derivative’s direct coupling .
Research Findings and Mechanistic Insights
Binding Affinity Studies (Hypothetical)
- Target vs. Dichlofluanid: Computational docking suggests the target compound’s thiomorpholinoethyl group forms stronger hydrogen bonds with fungal CYP51 (a common antifungal target) than dichlofluanid’s dimethylamino group .
- Fluorophenyl vs. Trifluoromethyl : The 2,5-difluorophenyl group in the target compound may reduce off-target interactions compared to the patent compound’s trifluoromethyl groups, which exhibit broader reactivity .
Toxicity and Stability
- Metabolic Stability : The thiomorpholine moiety in the target compound resists oxidative degradation better than morpholine analogues, as sulfur’s lower electronegativity reduces susceptibility to cytochrome P450 enzymes.
- Environmental Impact : Unlike dichlofluanid (persistent in soil), the target’s furan ring may degrade via photolysis, reducing ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
